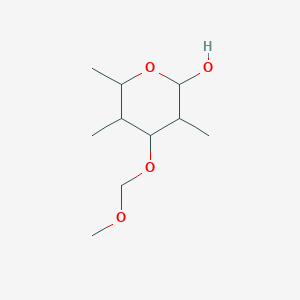
4-(Methoxymethoxy)-3,5,6-trimethyloxan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methoxymethoxy)-3,5,6-trimethyloxan-2-ol is an organic compound with a complex structure that includes a methoxymethoxy group and three methyl groups attached to an oxan-2-ol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethoxy)-3,5,6-trimethyloxan-2-ol typically involves multiple steps. One common method starts with the preparation of a methoxymethoxy intermediate, which is then reacted with other reagents to form the final product. For example, a typical procedure might involve the use of tributyl (methoxymethoxy)methylstannane and butyllithium in dry tetrahydrofuran at low temperatures, followed by the addition of cycloheptanone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as flash chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethoxy)-3,5,6-trimethyloxan-2-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4-(Methoxymethoxy)-3,5,6-trimethyloxan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Methoxymethoxy)-3,5,6-trimethyloxan-2-ol involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for certain enzymes, leading to the formation of active metabolites that exert biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxan-2-ol derivatives and methoxymethoxy-substituted molecules. Examples include:
- 4-Methoxyphenylboronic acid
- 4-Methoxyamphetamine
- 4-Methoxy-E-Rhodomycin T .
Uniqueness
What sets 4-(Methoxymethoxy)-3,5,6-trimethyloxan-2-ol apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.
Properties
CAS No. |
113661-02-2 |
|---|---|
Molecular Formula |
C10H20O4 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
4-(methoxymethoxy)-3,5,6-trimethyloxan-2-ol |
InChI |
InChI=1S/C10H20O4/c1-6-8(3)14-10(11)7(2)9(6)13-5-12-4/h6-11H,5H2,1-4H3 |
InChI Key |
FMNSBGSFYVQBGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(C(C1OCOC)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















